Dibutylphosphinous Acid
Description
Properties
CAS No. |
50602-70-5 |
|---|---|
Molecular Formula |
C8H19OP |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
dibutylphosphinous acid |
InChI |
InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
FOSKLGIMCJXUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Grignard Reagent Preparation : Butylmagnesium bromide is synthesized by reacting 1-bromobutane with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions.
- Alkylation of Diethylphosphite : Diethylphosphite [(C₂H₅O)₂PHO] reacts with two equivalents of butylmagnesium bromide at 0–25°C. The ethoxy groups are replaced by butyl groups, forming a dibutylphosphinite intermediate.
- Acidic Hydrolysis : The intermediate is hydrolyzed with dilute hydrochloric acid (HCl) or water to yield this compound.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF or diethyl ether |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
Advantages :
- High regioselectivity due to the strong nucleophilicity of the Grignard reagent.
- Scalable for industrial applications.
Limitations :
- Strict anhydrous conditions required to prevent reagent decomposition.
- Byproducts such as biphenyl may form if bromobenzene contaminants are present.
Hydrolysis of Dibutylchlorophosphine
Dibutylchlorophosphine [(C₄H₉)₂PCl] serves as a precursor for this compound via controlled hydrolysis. This method is less common but offers a direct pathway.
Synthetic Route
- Synthesis of Dibutylchlorophosphine : Phosphorus trichloride (PCl₃) reacts with butylmagnesium bromide in a 1:2 molar ratio. The reaction proceeds in anhydrous ether at −20°C to room temperature.
- Hydrolysis : Dibutylchlorophosphine is treated with water or a mild acid (e.g., acetic acid) to yield this compound.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | −20°C to 25°C |
| Reaction Time | 1–2 hours |
| Yield | 60–75% |
Advantages :
- Avoids the use of Grignard reagents, simplifying purification.
- Suitable for small-scale laboratory synthesis.
Limitations :
- Handling PCl₃ requires stringent safety measures due to its toxicity and reactivity.
- Lower yields compared to Grignard-based methods.
Oxidation of Dibutylphosphine
Dibutylphosphine [(C₄H₉)₂PH] can be oxidized to this compound using controlled oxidizing agents. This method is less prevalent but explored in niche applications.
Procedure
- Synthesis of Dibutylphosphine : Phosphine (PH₃) reacts with 1-bromobutane in the presence of a base (e.g., triethylamine).
- Oxidation : Dibutylphosphine is treated with hydrogen peroxide (H₂O₂) or oxygen (O₂) at room temperature, forming this compound.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | 30% H₂O₂ |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Yield | 50–65% |
Advantages :
- Utilizes readily available reagents.
- Mild reaction conditions.
Limitations :
- Risk of over-oxidation to phosphonic acids.
- Requires careful stoichiometric control.
Transesterification of Dialkyl Phosphonites
While less direct, transesterification of dialkyl phosphonites with butanol has been explored. This method typically produces phosphite esters, but under acidic conditions, this compound may form.
Reaction :
(C₂H₅O)₂PH + 2 C₄H₉OH → (C₄H₉O)₂PH + 2 C₂H₅OH
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 80–100°C |
| Yield | <40% |
Limitations :
- Low efficiency due to competing side reactions.
- Requires rigorous removal of ethanol to drive equilibrium.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| Grignard Alkylation | 70–85 | High | Industrial | Moderate |
| Hydrolysis of PCl₃ | 60–75 | Medium | Laboratory | Low |
| Oxidation of Phosphine | 50–65 | Low | Niche | High |
| Transesterification | <40 | Low | Limited | Low |
Chemical Reactions Analysis
Types of Reactions
Dibutylphosphinous Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutylphosphinic acid.
Reduction: Reduction reactions can convert it back to dibutylphosphine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed
Oxidation: Dibutylphosphinic acid.
Reduction: Dibutylphosphine.
Substitution: Various substituted phosphinous acids depending on the reagents used.
Scientific Research Applications
Dibutylphosphinous Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dibutylphosphinous Acid involves its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key phosphorus-containing analogs for comparison include:
- Dithiophosphonic acids (e.g., R₂P(S)SH): Feature sulfur atoms replacing oxygen in the hydroxyl and phosphoryl groups.
- Phosphinous acids (e.g., R₂POH): Share the P–O–H backbone but differ in alkyl substituents.
- Phosphonous acids (e.g., RP(OH)₂): Contain two hydroxyl groups attached to phosphorus.
Table 1: Structural and Functional Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- This compound exhibits moderate acidity compared to sulfur-containing dithiophosphonic acids, which are stronger acids due to thiol group electronegativity .
- The butyl groups enhance hydrophobicity, making it more soluble in organic solvents than methylphosphonous acid .
Table 3: Reactivity and Use Cases
Research Highlights :
- Dithiophosphonic acids demonstrate superior heavy-metal binding (e.g., Hg²⁺, Pb²⁺) due to sulfur’s soft Lewis basicity, whereas this compound excels in stabilizing transition-metal catalysts .
- Methylphosphonous acid’s chelating ability is leveraged in environmental remediation, a niche less explored for dibutyl derivatives .
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